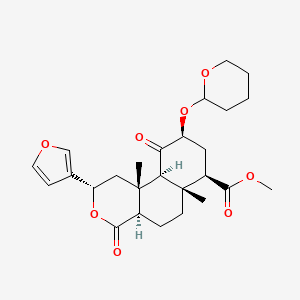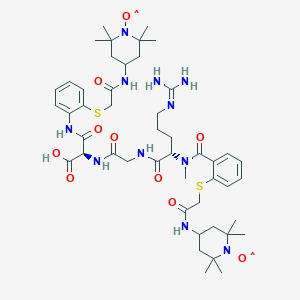![molecular formula C31H42N4O3S B10853152 N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)
N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-328872 is a high-affinity receptor for urotensin-2 and urotensin-2B. The activity of this receptor is mediated by a G-protein that activates a phosphatidylinositol-calcium second messenger system
Chemical Reactions Analysis
SB-328872 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
SB-328872 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study receptor-ligand interactions and signal transduction pathways. In biology, it is used to investigate the physiological and pathological roles of urotensin-2 and urotensin-2B receptors. In medicine, SB-328872 is being explored for its potential therapeutic applications in treating diseases such as asthma and cardiovascular disorders . In industry, it may be used in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of SB-328872 involves its binding to the urotensin-2 and urotensin-2B receptors. This binding activates a G-protein that, in turn, activates a phosphatidylinositol-calcium second messenger system . This signaling pathway leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved in the action of SB-328872 are critical for understanding its potential therapeutic applications.
Comparison with Similar Compounds
SB-328872 can be compared with other similar compounds, such as aminoalkoxybenzyl pyrrolidines, which are also urotensin-II receptor antagonists . These compounds share similar mechanisms of action but may differ in their binding affinities, selectivity, and pharmacokinetic properties. The uniqueness of SB-328872 lies in its high affinity for urotensin-2 and urotensin-2B receptors, making it a valuable tool for studying these receptors and their associated signaling pathways.
References
Properties
Molecular Formula |
C31H42N4O3S |
|---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
N-[(2S)-1-[[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C31H42N4O3S/c1-22(2)18-27(33-31(37)29-19-24-8-5-6-9-28(24)39-29)30(36)32-25-14-16-35(21-25)20-23-10-12-26(13-11-23)38-17-7-15-34(3)4/h5-6,8-13,19,22,25,27H,7,14-18,20-21H2,1-4H3,(H,32,36)(H,33,37)/t25-,27-/m0/s1 |
InChI Key |
HLMWNBIZKQIDFC-BDYUSTAISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3 |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCN(C1)CC2=CC=C(C=C2)OCCCN(C)C)NC(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)


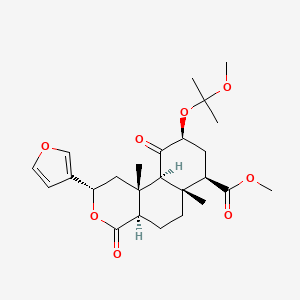
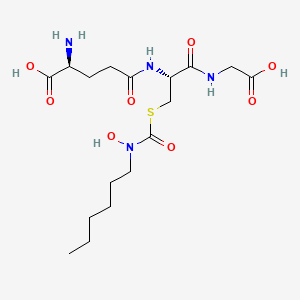
![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
![potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)


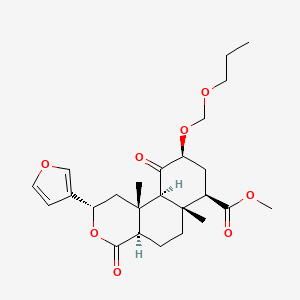
![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)
